Cas no 2093829-71-9 (3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile)

3-[(6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile is a structurally complex heterocyclic compound featuring a benzazepine core linked to a pyridine-carbonitrile moiety via a sulfonyl bridge. Its unique architecture, combining a methoxy-substituted benzazepine with an electron-deficient pyridine ring, suggests potential utility in medicinal chemistry and pharmaceutical research. The sulfonyl group enhances stability and may influence binding interactions, while the carbonitrile functionality offers a reactive handle for further derivatization. This compound is of interest for its potential as a synthetic intermediate or as a scaffold for bioactive molecule development, particularly in targeting central nervous system (CNS) or enzyme-related pathways. Its purity and well-defined structure make it suitable for rigorous research applications.
3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile structure
2093829-71-9 structure
Product Name:3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile
CAS No:2093829-71-9
MF:C17H17N3O3S
MW:343.40018248558
CID:6178377
PubChem ID:121550113
Update Time:2025-05-25

3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-26617143
    • 3-[(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile
    • 2093829-71-9
    • AKOS033634722
    • Z1864032648
    • 3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile
    • Inchi: 1S/C17H17N3O3S/c1-23-16-8-4-7-15-13(16)6-2-3-11-20(15)24(21,22)17-9-5-10-19-14(17)12-18/h4-5,7-10H,2-3,6,11H2,1H3
    • InChI Key: FXBDAUXOSBUHSA-UHFFFAOYSA-N
    • SMILES: S(C1C(C#N)=NC=CC=1)(N1C2C=CC=C(C=2CCCC1)OC)(=O)=O

Computed Properties

  • Exact Mass: 343.09906259g/mol
  • Monoisotopic Mass: 343.09906259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 91.7Ų

3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26617143-0.05g
3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile
2093829-71-9 95.0%
0.05g
$212.0 2025-03-20

3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile Related Literature

Additional information on 3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile

Research Briefing on 3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile (CAS: 2093829-71-9)

In recent years, the compound 3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile (CAS: 2093829-71-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzazepine and pyridine sulfonyl moieties, has shown promising potential as a scaffold for drug development, particularly in targeting G protein-coupled receptors (GPCRs) and other key therapeutic targets. This briefing aims to synthesize the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and potential applications.

The synthesis of 3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile involves a multi-step process, as detailed in recent publications. Key steps include the sulfonylation of the benzazepine core followed by coupling with a pyridine-carbonitrile derivative. Researchers have optimized these steps to improve yield and purity, with recent advancements highlighting the use of green chemistry principles to reduce environmental impact. The compound's structural complexity and functional groups make it a versatile intermediate for further derivatization, which is crucial for structure-activity relationship (SAR) studies.

Pharmacological evaluations of this compound have revealed its high affinity for specific GPCR subtypes, particularly those involved in neurological and cardiovascular disorders. In vitro studies demonstrate its ability to modulate receptor signaling pathways, with notable selectivity over related receptors. Recent in vivo studies in rodent models have further validated its therapeutic potential, showing efficacy in reducing symptoms associated with anxiety and hypertension. These findings position the compound as a promising candidate for preclinical development, pending further optimization of its pharmacokinetic properties.

Beyond its direct pharmacological effects, 3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile has also been explored as a tool compound in chemical biology. Its ability to selectively label and track receptor dynamics in live cells has provided valuable insights into GPCR trafficking and signaling mechanisms. Recent work has leveraged this property to develop novel imaging probes, enhancing our understanding of receptor-ligand interactions in real time. Such applications underscore the compound's dual utility as both a therapeutic agent and a research tool.

Despite these advancements, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, bioavailability, and potential off-target effects require further investigation. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate progress, with several patents already filed for derivatives of this compound.

In conclusion, 3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile (CAS: 2093829-71-9) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features, combined with promising pharmacological properties, make it a valuable candidate for further development. Future studies should prioritize optimizing its drug-like properties while exploring its full therapeutic potential across multiple disease areas. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for innovation in medicinal science.

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